molecular formula C10H13N3OS B2793763 N-isopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide CAS No. 478066-31-8

N-isopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide

Cat. No. B2793763
CAS RN: 478066-31-8
M. Wt: 223.29
InChI Key: RNNLFSLABQTYKW-UHFFFAOYSA-N
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Description

The compound belongs to a class of compounds known as imidazo[2,1-b]thiazole-5-carboxamides (ITAs). ITAs are a promising class of anti-tuberculosis agents shown to have potent activity in vitro . They target QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex critical for the electron transport chain .


Synthesis Analysis

While specific synthesis methods for “N-isopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide” are not available, general methods for the synthesis of imidazothiazoles have been described . For example, one method involves the use of a ketone as a reagent, which is brominated under the reaction conditions .


Molecular Structure Analysis

Imidazothiazoles are heterocyclic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Advantages and Limitations for Lab Experiments

The advantages of using IMPY in lab experiments include its high affinity for Aβ amyloid fibrils, low toxicity, and good pharmacokinetic properties. However, one of the limitations of using IMPY is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on IMPY. One of the areas of interest is the development of new diagnostic and therapeutic agents for Alzheimer's disease based on the structure of IMPY. Another area of interest is the study of the interaction between IMPY and other proteins involved in the pathogenesis of Alzheimer's disease. Additionally, the development of new synthesis methods for IMPY and its derivatives could lead to the discovery of new compounds with improved properties. Overall, the future of IMPY research looks promising, and it is likely to continue to be an important compound in the field of medicinal chemistry and neuroscience.

Synthesis Methods

The synthesis of IMPY involves the reaction of 6-methyl-2-thiouracil with isopropyl isocyanate in the presence of a catalyst. The product obtained is then treated with acetic anhydride to yield the final compound. The synthesis of IMPY is relatively simple and can be achieved in a few steps.

Scientific Research Applications

IMPY has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. It is a potent ligand for the Aβ amyloid fibrils, which are associated with Alzheimer's disease. IMPY has been used as a diagnostic tool to detect Aβ amyloid fibrils in the brain of patients with Alzheimer's disease. It has also been studied as a potential therapeutic agent for the treatment of Alzheimer's disease.

properties

IUPAC Name

6-methyl-N-propan-2-ylimidazo[2,1-b][1,3]thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS/c1-6(2)11-9(14)8-7(3)12-10-13(8)4-5-15-10/h4-6H,1-3H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNLFSLABQTYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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